

In Vitro Activity of Morpholine-4-carboximidamide Analogs: A Comparative Guide

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Compound of Interest

Compound Name:	Morpholine-4-carboximidamide Hydrobromide
Cat. No.:	B128917

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro antimicrobial and antifungal activities of compounds structurally related to Morpholine-4-carboximidamide. While direct comparative studies on the specific salts of Morpholine-4-carboximidamide were not identified in the available literature, this document summarizes the biological activities of various morpholine and guanidine derivatives to offer valuable insights for researchers in the field of antimicrobial drug discovery.

Executive Summary

The morpholine and guanidine moieties are recognized pharmacophores in medicinal chemistry, contributing to a wide range of biological activities. This guide collates in vitro data from multiple studies on derivatives containing these functional groups, presenting their activity against various bacterial and fungal strains. The data is presented in a standardized format to facilitate comparison and aid in the design of future studies.

Comparative In Vitro Activity Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various morpholine and guanidine derivatives against a panel of microorganisms. It is important to note that these are not direct comparisons of Morpholine-4-carboximidamide salts but of structurally related compounds.

Table 1: Antibacterial Activity of Morpholine and Guanidine Derivatives

Compound/Derivative Class	Organism	MIC ($\mu\text{g/mL}$)	Reference
N-acyl-morpholine-4-carbothioamides (5j)	<i>Staphylococcus aureus</i>	> Ampicillin (10.50 mm ZOI)	[1]
Guanidinium Tertiary Amides (19b)	<i>S. aureus</i>	1-2	[2]
Guanidinium Tertiary Amides (19b)	<i>E. coli</i>	4-8	[2]
Guanidinium Tertiary Amides (19b)	<i>P. aeruginosa</i>	16.5-35.6	[2]
Polyguanidine (CatDex)	<i>Streptococcus mutans</i>	$50 \mu\text{moL L}^{-1}$	[3]
Polyguanidine (CatDex)	<i>Porphyromonas gingivalis</i>	$50 \mu\text{moL L}^{-1}$	[3]
Benzimidazole-Morpholine (2b)	<i>P. aeruginosa</i> ATCC 27853	0.0156	[4]
Benzimidazole-Morpholine (2c, 2m)	<i>P. aeruginosa</i> ATCC 27853	125	[4]
1,2,4-triazole derivative (12)	<i>M. smegmatis</i>	15.6	[1]

Table 2: Antifungal Activity of Morpholine Derivatives

Compound/Derivative Class	Organism	MIC (µg/mL)	Reference
N-acyl-morpholine-4-carbothioamides (5j)	<i>Fusarium solani</i>	> Amphotericin B (18.20 mm ZOI)	[1]
Sila-Morpholine Analogue (24)	<i>Candida albicans</i> ATCC 24433	4	[5]
Sila-Morpholine Analogue (24)	<i>Candida glabrata</i> NCYC 388	2	[5]
Sila-Morpholine Analogue (24)	<i>Cryptococcus neoformans</i> ATCC 34664	1	[5]
Sila-Morpholine Analogue (24)	<i>Aspergillus niger</i> ATCC 10578	8	[5]
Amorolfine (MT-861)	Dermatophytes	Higher than Clotrimazole	[6]
Amorolfine (MT-861)	<i>Candida albicans</i>	Lower than Clotrimazole	[6]
1,2,4-triazole derivatives	<i>Candida albicans</i>	500-1000	[1]
1,2,4-triazole derivatives	<i>Saccharomyces cerevisiae</i>	500-1000	[1]

Experimental Protocols

The following are generalized experimental protocols for determining the in vitro antimicrobial and antifungal activity, based on methodologies cited in the referenced literature.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria and fungi.

- Preparation of Microbial Inoculum:
 - Bacterial or fungal strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi) at 37°C for 24-48 hours.
 - Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL for bacteria and $1-5 \times 10^6$ CFU/mL for fungi).
 - The suspension is further diluted to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the test wells.
- Preparation of Compound Dilutions:
 - The test compounds (e.g., Morpholine-4-carboximidamide salts) are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
 - Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Inoculation and Incubation:
 - Each well is inoculated with the prepared microbial suspension.
 - Positive control wells (containing medium and inoculum without the test compound) and negative control wells (containing medium and the test compound without inoculum) are included.
 - The microtiter plates are incubated at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
- Determination of MIC:
 - The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

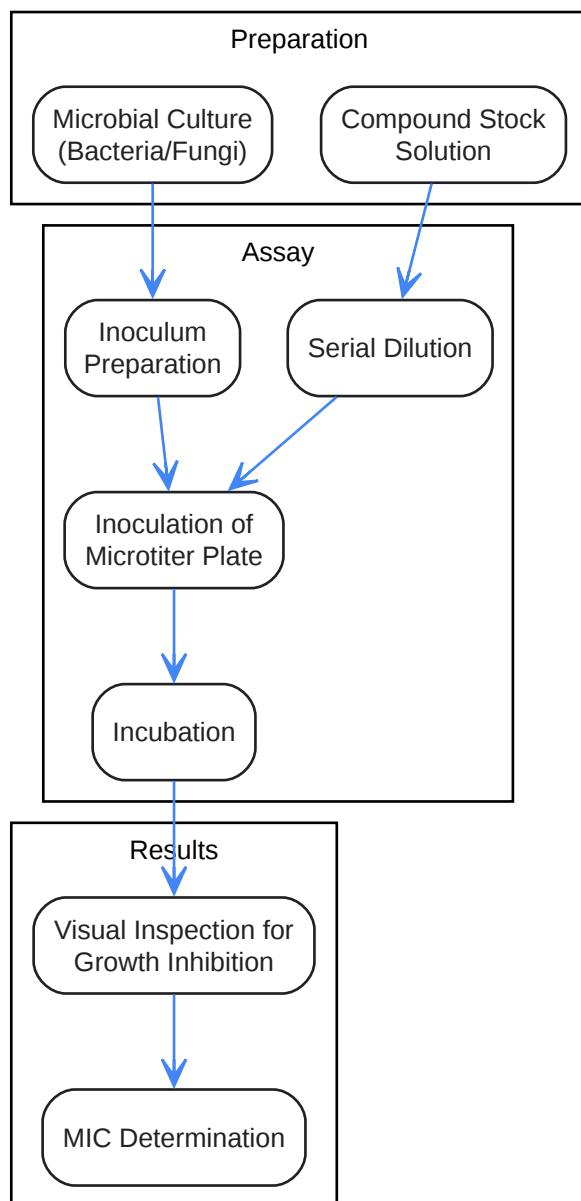
Disk Diffusion Method for Antimicrobial Susceptibility Testing

This method provides a qualitative or semi-quantitative measure of the antimicrobial activity.

- Preparation of Agar Plates and Inoculum:
 - A standardized microbial inoculum (as described above) is uniformly swabbed onto the surface of an appropriate agar plate.
- Application of Test Compound:
 - Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the test compound.
 - The impregnated disks are placed onto the surface of the inoculated agar plate.
- Incubation and Measurement:
 - The plates are incubated under appropriate conditions.
 - The antimicrobial activity is determined by measuring the diameter of the zone of growth inhibition (ZOI) around each disk in millimeters.

Visualizations

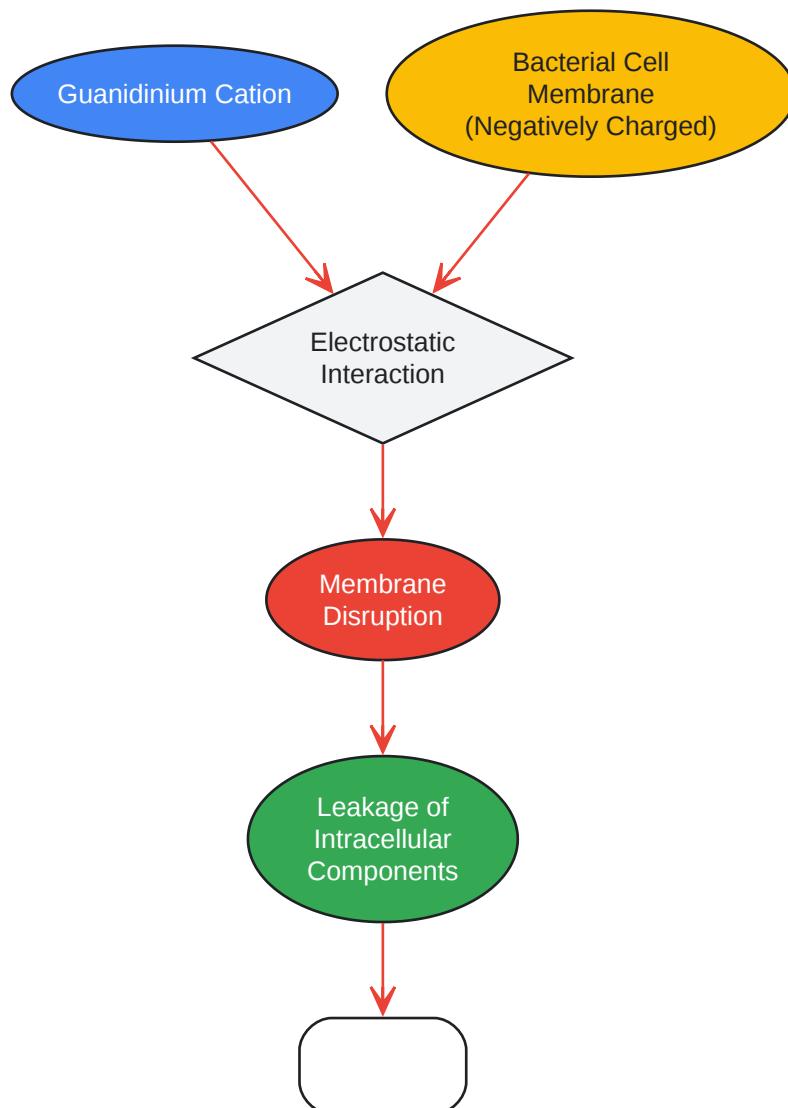
General Workflow for In Vitro Antimicrobial Activity Screening



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Caption: Workflow for MIC determination.

Potential Mechanism of Action of Guanidine-Containing Antimicrobials



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Caption: Proposed antimicrobial mechanism.

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References

- 1. researchgate.net [researchgate.net]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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